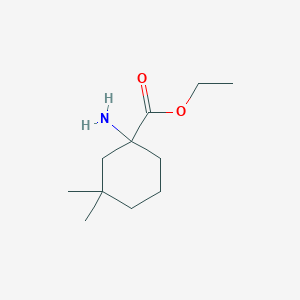![molecular formula C38H37ClN6O7 B8742963 N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride CAS No. 849675-88-3](/img/structure/B8742963.png)
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-glycoprotein is a membrane protein that plays a crucial role in the efflux of drugs and other substances from cells, contributing to multidrug resistance in cancer therapy . N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride is being developed to enhance the oral bioavailability of drugs that are substrates of P-glycoprotein .
Vorbereitungsmethoden
The synthesis of N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving aromatic anilides and other intermediates . Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .
Analyse Chemischer Reaktionen
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions may be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving its aromatic rings and functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride has several scientific research applications:
Wirkmechanismus
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps drugs and other substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of drugs that are substrates of P-glycoprotein, thereby enhancing their efficacy . The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein and blocking its drug efflux function .
Vergleich Mit ähnlichen Verbindungen
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride is compared with other P-glycoprotein inhibitors such as tariquidar and zosuquidar. While all these compounds inhibit P-glycoprotein, this compound is unique in its high selectivity and potency . It shows a higher selectivity for P-glycoprotein and greater potency compared to other inhibitors . Similar compounds include:
Tariquidar: Another third-generation P-glycoprotein inhibitor with similar applications but lower selectivity and potency.
Zosuquidar: A P-glycoprotein inhibitor with different chemical structure and pharmacokinetic properties.
This compound stands out due to its effectiveness in increasing the oral bioavailability of co-administered drugs and its potential to overcome multidrug resistance in cancer therapy .
Eigenschaften
CAS-Nummer |
849675-88-3 |
|---|---|
Molekularformel |
C38H37ClN6O7 |
Molekulargewicht |
725.2 g/mol |
IUPAC-Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H |
InChI-Schlüssel |
KAQQJKZDBBMBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)

![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)



![N-(4-{[3-(1H-imidazol-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B8742966.png)
![Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate](/img/structure/B8742973.png)
